![molecular formula C24H25N3O3S B10779191 N-[(2R)-1-(2-morpholin-4-ylanilino)-1-oxo-3-phenylpropan-2-yl]thiophene-2-carboxamide](/img/structure/B10779191.png)
N-[(2R)-1-(2-morpholin-4-ylanilino)-1-oxo-3-phenylpropan-2-yl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of MMV688845 can be achieved through two straightforward synthetic routes starting from phenylalanine or its Boc-protected derivative. The use of T3P and PyBOP amide coupling reagents enables racemization-free synthesis, avoiding the need for subsequent separation of the enantiomers . The industrial production methods for MMV688845 have not been extensively documented, but the laboratory synthesis provides a foundation for potential scale-up.
Chemical Reactions Analysis
MMV688845 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MMV688845 has been extensively studied for its antimycobacterial activity. It has shown broad activity against the Mycobacterium abscessus complex and displayed bactericidal effects in vitro. In a macrophage infection model, MMV688845 demonstrated additivity with commonly used anti-Mycobacterium abscessus antibiotics and synergy with macrolides . This compound is a promising lead for drug development, particularly for treating infections caused by nontuberculous mycobacteria .
Mechanism of Action
MMV688845 targets the RpoB subunit of RNA polymerase in Mycobacterium abscessus, engaging a binding site distinct from that of rifamycins. This binding disrupts the essential function of RNA polymerase, leading to bactericidal effects . The compound’s mechanism of action has been confirmed through the analysis of spontaneous resistant mutants, which mapped resistance to the RpoB subunit .
Comparison with Similar Compounds
MMV688845 is unique in its ability to target the RpoB subunit of RNA polymerase at a different site than rifamycins, making it effective against Mycobacterium abscessus strains that are resistant to rifampicin . Similar compounds include other phenylalanine amides and rifamycins, but MMV688845’s distinct binding site and broad activity against nontuberculous mycobacteria set it apart .
Properties
Molecular Formula |
C24H25N3O3S |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-[(2R)-1-(2-morpholin-4-ylanilino)-1-oxo-3-phenylpropan-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C24H25N3O3S/c28-23(25-19-9-4-5-10-21(19)27-12-14-30-15-13-27)20(17-18-7-2-1-3-8-18)26-24(29)22-11-6-16-31-22/h1-11,16,20H,12-15,17H2,(H,25,28)(H,26,29)/t20-/m1/s1 |
InChI Key |
YZLODHPDCSNHTP-HXUWFJFHSA-N |
Isomeric SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)C4=CC=CS4 |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cyclo[D-Leu-OVal-DL-Val-N(Me)Leu-OVal-D-Val]](/img/structure/B10779113.png)



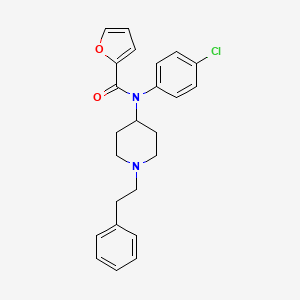
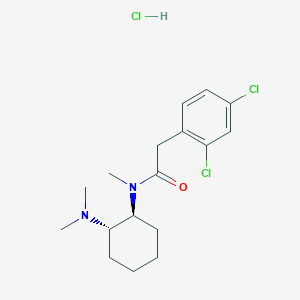
![10-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-ylamino)-9-hydroxy-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one](/img/structure/B10779135.png)
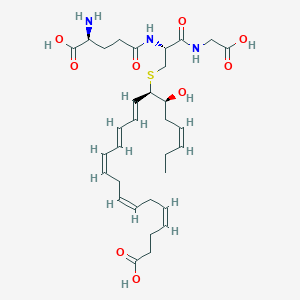

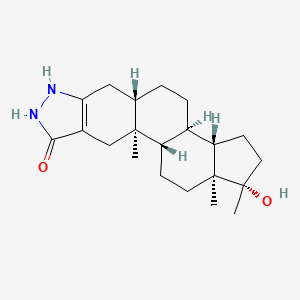
![2-(2,4-dichlorophenyl)-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide](/img/structure/B10779174.png)
![3-[1-(1-adamantylmethyl)-5-methylpyrazol-4-yl]-6-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]pyridine-2-carboxylic acid](/img/structure/B10779184.png)
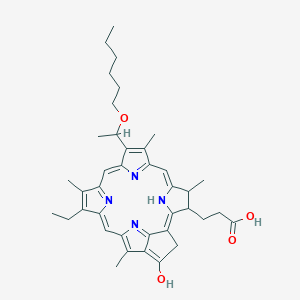
methanone](/img/structure/B10779199.png)
